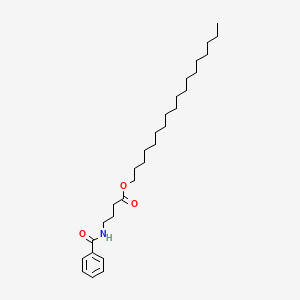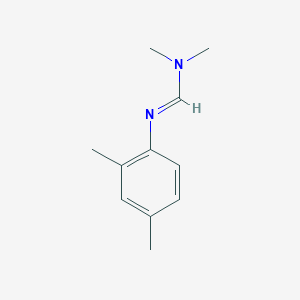
1,1-Dimethyl-2-phenylpiperidin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2-phenylpiperidin-1-ium chloride is a chemical compound with the molecular formula C13H20ClN. It belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications . This compound is characterized by a piperidine ring substituted with a phenyl group and two methyl groups, making it a quaternary ammonium salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-phenylpiperidin-1-ium chloride typically involves the alkylation of 2-phenylpiperidine with methyl iodide, followed by the treatment with hydrochloric acid to form the chloride salt. The reaction conditions often include the use of a polar solvent such as acetonitrile or ethanol, and the reaction is carried out under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-2-phenylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents like water or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidines.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of tertiary amines.
Applications De Recherche Scientifique
1,1-Dimethyl-2-phenylpiperidin-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-2-phenylpiperidin-1-ium chloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways. The quaternary ammonium structure allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-phenylpiperidine: Similar structure but lacks the second methyl group on the nitrogen atom.
2-Phenylpiperidine: Lacks the methyl groups on the nitrogen atom.
1,1-Dimethylpiperidine: Lacks the phenyl group on the piperidine ring
Uniqueness
1,1-Dimethyl-2-phenylpiperidin-1-ium chloride is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as increased solubility in water and enhanced stability. These properties make it particularly useful in various applications, including as a phase-transfer catalyst in organic synthesis .
Propriétés
Numéro CAS |
51498-42-1 |
|---|---|
Formule moléculaire |
C13H20ClN |
Poids moléculaire |
225.76 g/mol |
Nom IUPAC |
1,1-dimethyl-2-phenylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C13H20N.ClH/c1-14(2)11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-5,8-9,13H,6-7,10-11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
QHUWYXHOSKLHPR-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCCC1C2=CC=CC=C2)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide](/img/structure/B14655931.png)
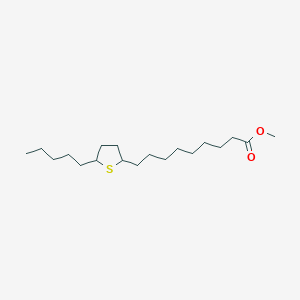
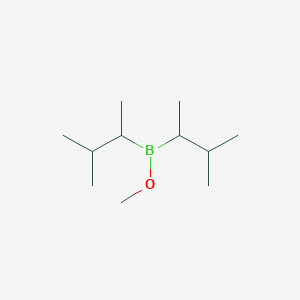
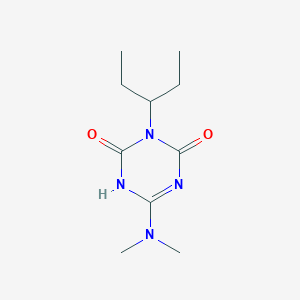

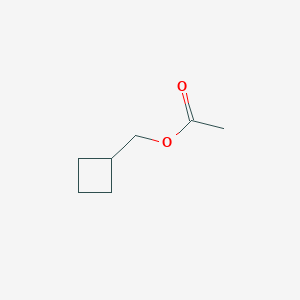
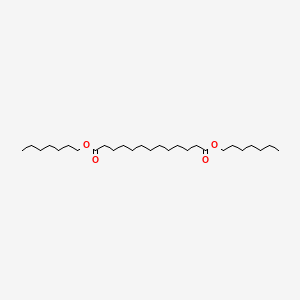

![(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14655985.png)

